molecular formula C11H13N5O B12213293 N~2~-(2-Ethoxyphenyl)-1,3,5-triazine-2,4-diamine CAS No. 113528-08-8

N~2~-(2-Ethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B12213293
CAS No.: 113528-08-8
M. Wt: 231.25 g/mol
InChI Key: SFSLMGHPSFLQRS-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, N2-(2-ethoxyphenyl)- is a derivative of 1,3,5-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of the ethoxyphenyl group enhances its chemical properties, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triazine-2,4-diamine, N2-(2-ethoxyphenyl)- can be synthesized through several methods. One common approach involves the reaction of cyanoguanidine with 2-ethoxyaniline under acidic conditions. The reaction typically proceeds as follows:

    Condensation Reaction: Cyanoguanidine reacts with 2-ethoxyaniline in the presence of hydrochloric acid to form an intermediate.

    Cyclization: The intermediate undergoes cyclization to form the triazine ring.

    Purification: The final product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the synthesis of 1,3,5-triazine-2,4-diamine, N2-(2-ethoxyphenyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. Microwave-assisted synthesis is also employed to enhance reaction rates and improve product purity .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, N2-(2-ethoxyphenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include substituted triazines, Schiff bases, and various oxidized or reduced derivatives .

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, N2-(2-ethoxyphenyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-triazine-2,4-diamine, N2-(2-ethoxyphenyl)- involves its interaction with specific molecular targets and pathways. In cancer research, it has been found to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival. The compound’s ability to selectively inhibit cancer cell growth while sparing normal cells makes it a promising therapeutic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Triazine-2,4-diamine, N2-(2-ethoxyphenyl)- stands out due to its unique ethoxyphenyl group, which enhances its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, particularly in the development of new therapeutic agents and advanced materials .

Properties

CAS No.

113528-08-8

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

2-N-(2-ethoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C11H13N5O/c1-2-17-9-6-4-3-5-8(9)15-11-14-7-13-10(12)16-11/h3-7H,2H2,1H3,(H3,12,13,14,15,16)

InChI Key

SFSLMGHPSFLQRS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=NC=NC(=N2)N

Origin of Product

United States

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